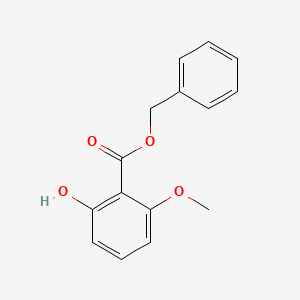
Benzyl 2-hydroxy-6-methoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Benzyl 2-hydroxy-6-methoxybenzoate can be synthesized through esterification reactions. One common method involves the reaction of 2-hydroxy-6-methoxybenzoic acid with benzyl alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: Industrial production of this compound may involve solvent-free lipase-catalyzed esterification and transesterification processes. These methods are advantageous due to their high efficiency and environmentally friendly nature .
Analyse Chemischer Reaktionen
Types of Reactions: Benzyl 2-hydroxy-6-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) under suitable conditions.
Major Products Formed:
Oxidation: Formation of benzyl 2-hydroxy-6-methoxybenzaldehyde or benzyl 2-hydroxy-6-methoxybenzoic acid.
Reduction: Formation of benzyl 2-hydroxy-6-methoxybenzyl alcohol.
Substitution: Formation of various substituted benzyl 2-hydroxy-6-methoxybenzoates.
Wissenschaftliche Forschungsanwendungen
Benzyl 2-hydroxy-6-methoxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Medicine: Potential use in the development of antifungal medications due to its strong antifungal activity.
Industry: Used in the formulation of antifungal coatings and preservatives.
Wirkmechanismus
The antifungal activity of benzyl 2-hydroxy-6-methoxybenzoate is primarily due to its ability to inhibit fungal growth. The compound targets fungal cell membranes, disrupting their integrity and leading to cell death. The exact molecular targets and pathways involved in this process are still under investigation, but it is believed to interfere with the synthesis of essential membrane components .
Vergleich Mit ähnlichen Verbindungen
- Benzyl 2-hydroxybenzoate
- Benzyl 2,6-dimethoxybenzoate
- Benzyl 2-methoxy-6-hydroxybenzoate
Comparison: Benzyl 2-hydroxy-6-methoxybenzoate is unique due to its specific substitution pattern, which imparts distinct antifungal properties. Compared to benzyl 2-hydroxybenzoate, the presence of the methoxy group enhances its antifungal activity. Similarly, benzyl 2,6-dimethoxybenzoate and benzyl 2-methoxy-6-hydroxybenzoate have different substitution patterns, leading to variations in their biological activities .
Eigenschaften
CAS-Nummer |
24474-71-3 |
|---|---|
Molekularformel |
C15H14O4 |
Molekulargewicht |
258.27 g/mol |
IUPAC-Name |
benzyl 2-hydroxy-6-methoxybenzoate |
InChI |
InChI=1S/C15H14O4/c1-18-13-9-5-8-12(16)14(13)15(17)19-10-11-6-3-2-4-7-11/h2-9,16H,10H2,1H3 |
InChI-Schlüssel |
CGNJMCLXIMWKDY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1C(=O)OCC2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















